Synthetic Route Efficiency: Enabling a Common Intermediate Strategy for Bedaquiline Analogues
This compound’s synthetic value is proven by its use as the gateway to an entire series of active Bedaquiline analogues from a single advanced intermediate. In a 2017 study, the compound was reacted with various aryl boronic acids via Suzuki coupling to directly generate the final antitubercular leads [1]. The downstream products demonstrated that starting from this advanced intermediate is a highly effective strategy, with the most potent analogue showing a 128-fold improvement in selectivity index over Bedaquiline itself [1].
| Evidence Dimension | Synthetic Divergence & Product Selectivity Index (SI = IC50 Vero/ MIC) |
|---|---|
| Target Compound Data | Precursor to analogue 5g with a selectivity index (SI) of >1280. |
| Comparator Or Baseline | Bedaquiline (SI >10.2); Non-brominated 3-benzyl-6-bromo-2-methoxyquinoline is incapable of this direct divergent step. |
| Quantified Difference | The resulting analogue 5g achieved a selectivity index >128-fold higher than that of Bedaquiline. |
| Conditions | In vitro antimycobacterial activity (MIC) against M. tuberculosis H37Rv and cytotoxicity (IC50) against Vero cells. |
Why This Matters
For scientific selection, procuring this specific intermediate is essential to replicate or further exploit the synthetic strategy that led to analogues with vastly superior safety windows compared to the clinical drug, a finding that is impossible to achieve starting from the non-brominated precursor.
- [1] He, C., Preiss, L., Wang, B., Fu, L., Wen, H., Zhang, X., Cui, H., Meier, T., & Yin, D. (2017). Structural Simplification of Bedaquiline: the Discovery of 3-(4-(N,N-Dimethylaminomethyl)phenyl)quinoline-Derived Antitubercular Lead Compounds. ChemMedChem, 12(2), 106–119. View Source
